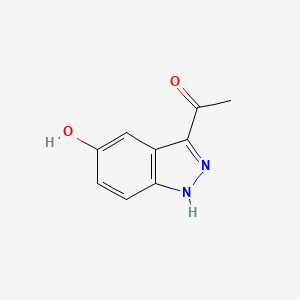

1-(5-hydroxy-1H-indazol-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

1-(5-hydroxy-1H-indazol-3-yl)ethanone |

InChI |

InChI=1S/C9H8N2O2/c1-5(12)9-7-4-6(13)2-3-8(7)10-11-9/h2-4,13H,1H3,(H,10,11) |

InChI Key |

ZRPVYRGRWVAINY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NNC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Cyclization and Functionalization Approach

One common approach involves the cyclization of appropriately substituted aniline derivatives to form the indazole ring, followed by selective hydroxylation and acetylation steps.

- Starting Material: 4-bromo-3-fluoro-2-methylaniline or similar substituted anilines.

- Cyclization: Reaction with reagents such as isoamyl sulfite in the presence of acetic acid and toluene at elevated temperatures (90–110 °C) to form 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone intermediates.

- Hydroxy Substitution: Subsequent hydrolysis or base-mediated substitution to replace halogen atoms with hydroxy groups, typically using potassium bicarbonate or sodium hydroxide in methanol/water mixtures at room temperature for 12 hours.

- Purification: Filtration, washing, and drying yield the hydroxy-substituted indazole ethanone derivatives with yields ranging from 77% to 81%.

Hydrazine Hydrate Cyclization

Another method involves the reaction of cyclohexanone derivatives containing 1,3-dicarbonyl moieties with hydrazine hydrate in methanol under reflux conditions to form dihydro-indazole ethanone derivatives.

- Reaction Conditions: Reflux in methanol with hydrazine hydrate (2.1 equivalents) for several hours.

- Workup: Cooling, filtration, and drying under vacuum.

- Yield: Moderate to good yields (~65%) of 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one derivatives.

Aldol Condensation and Subsequent Cyclization

In some synthetic routes, aldol condensation between diketone compounds and aldehydes in the presence of bases like piperidine in dimethyl sulfoxide (DMSO) at ambient temperature is used to form intermediates, which are then cyclized to the indazole ethanone derivatives.

- Reaction Time: Approximately 5 hours with magnetic stirring.

- Workup: Acidification with 10% HCl, quenching in ice-cold water, washing, and isolation of solid products.

- Characterization: Products are confirmed by melting point, FTIR, and NMR spectroscopy.

Comparative Data Table of Preparation Methods

Analytical and Characterization Data

- FTIR Spectra: Characteristic peaks for carbonyl (1690–1714 cm⁻¹), hydroxyl (around 3485 cm⁻¹), and aromatic C-H stretching.

- NMR Spectra: Proton NMR shows signals corresponding to aromatic protons, hydroxyl protons (often singlets around δ 10–16 ppm), and methyl groups of ethanone.

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular formula and mass accuracy.

- Melting Points: Range from 97 °C to 178 °C depending on substitution pattern and purity.

Research Findings and Optimization Notes

- The use of isoamyl sulfite as a cyclization reagent under controlled temperature conditions provides a reliable route to substituted indazole ethanones.

- Base-mediated hydroxy substitution is efficient and yields high purity products.

- Hydrazine hydrate cyclization offers a complementary approach for synthesizing dihydro-indazole derivatives with ethanone substituents.

- Aldol condensation followed by cyclization in mild conditions (ambient temperature) allows for high yields and facile purification.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to determine completion.

- The choice of base and solvent system significantly affects yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-1H-indazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(5-Hydroxy-1H-indazol-3-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-hydroxy-1H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following sections compare 1-(5-hydroxy-1H-indazol-3-yl)ethan-1-one with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues

Table 1: Structural Comparison of Indazole and Imidazole Derivatives

*Similarity scores based on Tanimoto coefficients from .

Key Observations :

- The hydroxyl group at the 5-position in the target compound distinguishes it from methyl or boryl-substituted indazoles (e.g., 1-(1-methyl-1H-indazol-3-yl)ethanone) .

- Imidazole-based analogues (e.g., 1-(2-amino-1H-imidazol-5-yl)ethan-1-one) exhibit smaller molecular weights due to the absence of a fused benzene ring .

Physicochemical Properties

Key Observations :

- Borylated indazoles (e.g., 1-(5-methyl-6-boryl-1H-indazol-1-yl)ethan-1-one) may require specialized handling due to reactive functional groups .

Table 3: Pharmacological Profiles

Key Observations :

Biological Activity

1-(5-hydroxy-1H-indazol-3-yl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, including synthesis methods, molecular interactions, and case studies that highlight its efficacy against various pathogens.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The process can yield various derivatives with differing biological activities, allowing for structure-activity relationship (SAR) studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been evaluated against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.6 μM |

| This compound | Escherichia coli | 31.2 μM |

| This compound | Bacillus subtilis | 62.5 μM |

The compound shows bactericidal effects through mechanisms such as inhibition of protein synthesis and disruption of nucleic acid production pathways .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Molecular docking studies indicate that it can effectively bind to DNA gyrase, an enzyme critical for DNA replication in bacteria and also implicated in cancer cell proliferation.

The binding affinity of the compound with DNA gyrase was reported to be significant, with a binding energy of -7.0 kcal/mol, indicating strong interactions that could inhibit the enzyme's activity .

Study on Antimicrobial Efficacy

A study conducted by Gaikwad et al. evaluated a series of indazole derivatives, including this compound. The research highlighted that compounds with hydroxyl groups exhibited enhanced antibacterial activity compared to their counterparts without such substituents. The study concluded that the presence of hydroxyl groups plays a crucial role in increasing the bioactivity of indazole derivatives .

Molecular Docking Analysis

Molecular docking simulations have been conducted to understand the interaction between this compound and various target proteins. The analysis revealed that the compound forms hydrogen bonds with critical amino acids in the active site of DNA gyrase, suggesting a potential mechanism for its antimicrobial action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.